3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been determined by X-ray crystallography . The structure is characterized by the presence of a bromine atom and a methyl group attached to the imidazo[1,2-a]pyrimidine core .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines undergo various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antituberculosis Agent Development
Imidazo[1,2-a]pyrimidine derivatives have been identified as potential scaffolds for developing new antituberculosis (TB) drugs . These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of TB. The structure-activity relationship and mode-of-action studies of these derivatives provide valuable insights for the design of new TB therapeutics.
Synthetic Chemistry
The compound serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules through various chemosynthetic methodologies . Its functionalization at the 3-position is particularly noteworthy for developing new chemosynthetic strategies and drug development.
Material Science
In material science, the structural character of imidazo[1,2-a]pyrimidine moieties, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, is leveraged due to its fused bicyclic heterocycle, which is beneficial in creating materials with specific properties .
Biological Studies
The biological activity of imidazo[1,2-a]pyrimidine analogs, such as their role in TB treatment, underscores the importance of these compounds in biological studies . They are used to understand disease mechanisms and develop assays for biological testing.
Agricultural Research
While specific data on 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in agricultural research is limited, related imidazo[1,2-a]pyrimidine compounds are explored for their potential use in developing agricultural chemicals .
Analytical Methods
Imidazo[1,2-a]pyrimidine derivatives are utilized in analytical chemistry for the development of new analytical methods. Their reactivity and stability under various conditions make them suitable for use in different analytical techniques .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
Mechanism of Action
Target of Action
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to inhibit mtb pantothenate synthetase , which is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes TB .
Biochemical Pathways
The inhibition of mtb pantothenate synthetase by imidazo[1,2-a]pyridine analogues would disrupt the biosynthesis of pantothenate, a precursor of coenzyme a, which is essential for various metabolic processes in the bacterium .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .
Action Environment
For instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXFEPGAAWNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464732 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
CAS RN |
375857-62-8 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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